1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide 1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9125231
InChI: InChI=1S/C17H23FN2O3/c1-12(2)23-9-3-8-19-17(22)13-10-16(21)20(11-13)15-6-4-14(18)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,22)
SMILES: CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F
Molecular Formula: C17H23FN2O3
Molecular Weight: 322.4 g/mol

1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC9125231

Molecular Formula: C17H23FN2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide -

Specification

Molecular Formula C17H23FN2O3
Molecular Weight 322.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H23FN2O3/c1-12(2)23-9-3-8-19-17(22)13-10-16(21)20(11-13)15-6-4-14(18)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,22)
Standard InChI Key UJLPXUANUUPFJK-UHFFFAOYSA-N
SMILES CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F
Canonical SMILES CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide, reflects its molecular architecture:

  • A pyrrolidine ring (5-membered saturated heterocycle) with a ketone group at position 5.

  • A 4-fluorophenyl group attached to the pyrrolidine nitrogen.

  • A carboxamide side chain linked to position 3 of the pyrrolidine, with a propan-2-yloxypropyl substituent.

Molecular Properties

PropertyValue
Molecular formulaC₁₇H₂₃FN₂O₃
Molecular weight322.4 g/mol
InChIKeyUJLPXUANUUPFJK-UHFFFAOYSA-N
Canonical SMILESCC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F

The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing intermolecular interactions and metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step process:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Fluorophenyl Introduction: Nucleophilic aromatic substitution using 4-fluoroaniline or Suzuki-Miyaura coupling with fluorophenyl boronic acids .

  • Carboxamide Functionalization: Amidation of a pyrrolidine-3-carboxylic acid intermediate with 3-(propan-2-yloxy)propylamine under coupling agents like HATU or EDCI .

Industrial Optimization

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

  • Purification: Chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the carboxamide group .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1,650 cm⁻¹ (C=O stretching of amide) and 1,250 cm⁻¹ (C-F stretching) .

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 3.85 (m, 1H, OCH(CH₃)₂) .

Biological Activity and Mechanism

Comparative Analysis with Analogs

CompoundSubstituentActivity (IC₅₀)
1-(4-Chlorophenyl)-5-oxo-pyrrolidineChlorophenyl12 nM
1-(4-Methylphenyl)-5-oxo-pyrrolidineMethylphenyl45 nM
1-(4-Fluorophenyl)-5-oxo-pyrrolidineFluorophenyl8 nM

Fluorine’s electronegativity enhances binding affinity compared to chlorine or methyl groups .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound Optimization: Structural modifications to improve bioavailability (e.g., replacing propan-2-yloxy with PEG chains) .

  • Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action .

Material Science

  • Polymer Additives: Enhances thermal stability in polyamides due to hydrogen-bonding networks .

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